N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a unique molecular architecture. Its structure combines an adamantane-1-carboxamide core linked via a 2-hydroxyethyl group to a 2,3-dihydrobenzofuran moiety. The hydroxyethyl spacer may enhance solubility and serve as a functional handle for further derivatization.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-18(16-1-2-19-17(8-16)3-4-25-19)12-22-20(24)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,23H,3-7,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZCHHXSFXVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyacetophenones or ortho-hydroxybenzyl ketones under basic conditions.
Attachment of the Adamantane Moiety: The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the benzofuran intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis for efficient reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activities.
Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran ring and adamantane moiety contribute to its binding affinity and specificity towards these targets . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Structural Comparison
Key Observations :
- Aromatic Systems: The target compound’s dihydrobenzofuran differs from indole-based analogs (e.g., compounds 5a–y) in electronic properties.
- Linker Groups : The 2-hydroxyethyl group introduces a polar, flexible spacer absent in rigid oxoacetamide or direct aryl-linked derivatives. This could improve solubility but reduce metabolic stability.
- Synthetic Pathways : The synthesis of adamantane-carboxamide derivatives often begins with adamantane-1-carbonyl chloride (as in ). However, the target compound’s dihydrobenzofuran-5-yl component likely requires distinct intermediates, such as functionalized benzofuran precursors, compared to indole or toluidine-based routes .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are scarce, inferences can be drawn from structurally related adamantane derivatives:
- Bioactivity: Indole-oxoacetamide derivatives (e.g., 5a–y) exhibit reported activity in kinase inhibition or antimicrobial assays . The target compound’s benzofuran moiety could confer distinct target selectivity, as benzofuran derivatives are known to interact with serotonin receptors or oxidative stress pathways.
- Metabolic Stability : The hydroxyethyl group may increase susceptibility to glucuronidation or oxidation compared to methyl or halogen-substituted analogs.
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of pain management and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an adamantane core, a benzofuran moiety, and a hydroxyl group. Its molecular formula is C19H25NO3, with a molecular weight of 315.41 g/mol. The presence of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound may act as selective agonists for cannabinoid receptors, particularly CB2 receptors. This action is crucial for modulating pain pathways and reducing inflammation. The activation of CB2 receptors has been shown to suppress microglial activation and neuroinflammation, which are significant factors in neuropathic pain conditions .
Analgesic Effects
Studies have demonstrated that derivatives of benzofuran compounds exhibit potent analgesic effects in various animal models. For instance, specific analogs have been shown to reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior. This suggests a targeted action on pain pathways rather than central nervous system effects .
Neuroprotective Properties
The neuroprotective capabilities of this compound have been explored through its antioxidant properties. Analogues have been found to inhibit lipid peroxidation and scavenge free radicals, which are critical in protecting neural tissues from oxidative stress associated with injuries such as stroke .
Study 1: Analgesic Efficacy in Neuropathic Pain Models
A study involving the administration of similar benzofuran derivatives demonstrated significant reductions in pain scores in rats subjected to nerve injury models. The efficacy was comparable to established analgesics but with fewer side effects related to central nervous system activity .
Study 2: Neuroprotection in Traumatic Brain Injury
In another investigation, a compound structurally related to this compound was tested for its protective effects against traumatic brain injury in mice. Results indicated that the compound significantly improved outcomes by reducing neuronal death and preserving cognitive function post-injury .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
